2-[[4-Methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
2-[[4-Methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C10H12N6OS2 and its molecular weight is 296.37. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Imidazole derivatives have garnered attention for their potential antitumor properties. Researchers have synthesized related compounds, such as 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide , which demonstrated antitumor potential against cancer cell lines like C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) .
Biological Activities
The derivatives of 1,3-diazole (imidazole) exhibit diverse biological activities. Some of these include:
Drug Development
Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include:
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole and imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds, which is a common interaction mode for heterocyclic compounds . This interaction can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Pyrimidine derivatives have been known to play significant roles in various biological processes . For instance, they are essential components of nucleic acids and are involved in the synthesis of DNA and RNA .
Pharmacokinetics
The presence of nitrogen-containing heterocyclic rings, like the 1,2,4-triazole ring, in the compound’s structure can improve its pharmacokinetic properties . These structures are capable of forming hydrogen bonds with different targets, leading to the improvement of the compound’s pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Various internal and external factors, including genetics, viruses, drugs, diet, and smoking, can influence the action and efficacy of heterocyclic compounds .
properties
IUPAC Name |
2-[[4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6OS2/c1-16-8(6-18-9-12-3-2-4-13-9)14-15-10(16)19-5-7(11)17/h2-4H,5-6H2,1H3,(H2,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCBODYZDNDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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